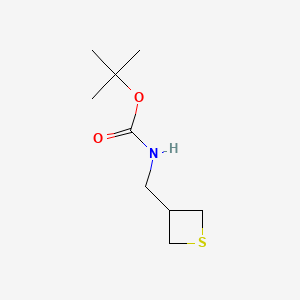

Tert-butyl (thietan-3-YL)methylcarbamate

Description

Properties

Molecular Formula |

C9H17NO2S |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

tert-butyl N-(thietan-3-ylmethyl)carbamate |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

ZRHBISQHQGUJJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Preparation from Epichlorohydrin or Epithiochlorohydrin

Reaction with Sodium Azide : Epichlorohydrin or epithiochlorohydrin is reacted with sodium azide in the presence of thiourea or thiocyanate salts to form thietan-3-yl azide intermediates. This reaction typically occurs in a biphasic system with water and an aprotic organic solvent (e.g., tetrahydrofuran, benzene, or toluene) at temperatures ranging from 20°C to 60°C over several hours (2 to 20 hours).

Reduction to Thietan-3-ylamine : The azide intermediate is then reduced, for example, by catalytic hydrogenation or using magnesia powder in methanol, yielding thietan-3-ylamine with high conversion and yields (~87%).

Alternative Routes : Other methods include hydrolysis of thietan-3-nitrile (prepared from epithiochlorohydrin and cyanide salts) to thietan-3-carboxylic acid or amide, followed by Curtius or Lossen rearrangements to obtain the amine.

Advantages and Disadvantages of Routes

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| From 1,3-dichloroacetone via thietan-3-one | 1,3-dichloroacetone | 3 steps including unstable thietan-3-one intermediate | Established method | Toxic, volatile intermediates; unstable ketone; inconsistent yields |

| From serinol | Serinol | 4 steps with protecting groups | Avoids toxic intermediates | Expensive starting material; longer synthesis |

| From epichlorohydrin or epithiochlorohydrin | Epichlorohydrin, epithiochlorohydrin | Azide substitution, reduction | Inexpensive starting materials; fewer steps; scalable | Requires handling azides; biphasic reaction optimization |

Formation of this compound

Once thietan-3-ylamine is obtained, it is converted into the tert-butyl carbamate derivative by reaction with carbamoylating agents. The common approach involves:

Carbamate Formation : Reaction of thietan-3-ylamine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate protecting group on the amine nitrogen.

Typical Conditions : The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature, with a base like triethylamine or sodium bicarbonate to scavenge the released acid.

Purification : The product is purified by standard methods such as extraction, crystallization, or chromatography.

Detailed Research Findings and Data Tables

Stock Solution Preparation Data for Related Compounds

A related compound, tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate, has documented solubility and stock solution preparation data that can inform handling and formulation of this compound:

| Mass of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.509 | 0.5018 | 0.2509 |

| 5 mg | 12.5452 | 2.509 | 1.2545 |

| 10 mg | 25.0903 | 5.0181 | 2.509 |

This data assists in preparing precise concentrations for biological or chemical assays.

Reaction Conditions Summary for Thietan-3-ylamine Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Azide formation | Epichlorohydrin + NaN3 + thiourea or KSCN | 20–60°C | 2–20 hours | Biphasic system; good conversion |

| Azide reduction | Catalytic hydrogenation or Mg in MeOH | 0°C to RT | 4 hours | ~87% yield; >98% conversion |

| Hydrolysis (if nitrile used) | Acid or base hydrolysis | 40–80°C | Several hours | Converts nitrile to acid or amide |

| Curtius/Lossen rearrangement | Diphenylphosphoryl azide + heating | Elevated temp | Hours | Converts acid to carbamate or amine |

Notes on Analytical Characterization

NMR (1H and 13C) and IR spectroscopy are used to confirm structure and purity of intermediates and final carbamate.

Mass spectrometry (HRMS) confirms molecular weight and identity.

Quantitative NMR with internal standards can be used to determine yields and purity after reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (thietan-3-YL)methylcarbamate can undergo various chemical reactions, including:

Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the carbamate group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thietane or carbamate derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (thietan-3-YL)methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of Tert-butyl (thietan-3-YL)methylcarbamate involves its interaction with specific molecular targets. The thietane ring and carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl (thietan-3-yl)methylcarbamate with structurally related carbamates, focusing on molecular features, synthesis, reactivity, and applications.

Structural Comparison

*Calculated based on molecular formula.

Key Observations :

- Heterocycle Type : The thietane ring distinguishes the main compound from nitrogen-containing azetidine (azetidine derivatives exhibit higher reactivity due to greater ring strain) or aromatic systems like thiazole and benzo[d][1,3]dioxole .

- Substituent Effects : Bromine in thiazole derivatives (e.g., 697299-87-9) enhances cross-coupling reactivity, whereas hydroxyl or vinyl groups influence polarity and synthetic utility .

Physicochemical Properties

- Solubility : Thietane-containing carbamates are likely less polar than hydroxylated analogs (e.g., 3-hydroxycyclobutyl derivatives) but more lipophilic than aromatic systems due to the Boc group .

- Stability : Thietane rings are less strained than azetidine or cyclobutane, offering better thermal stability. However, sulfur may oxidize under harsh conditions, forming sulfoxides or sulfones .

Biological Activity

Tert-butyl (thietan-3-YL)methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₈N₂O₂S

- Molecular Weight : 202.31 g/mol

The compound features a thietan ring, which is a saturated heterocyclic compound containing sulfur, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer properties have shown promise in inhibiting the growth of cancer cells in vitro.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Cell Signaling : It may affect pathways related to apoptosis and cell proliferation, particularly in cancer cells.

- Antioxidant Activity : The presence of the thietan ring may contribute to antioxidant effects, reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted by researchers at BenchChem evaluated the antimicrobial properties of this compound against various pathogens. The findings indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Studies

In vitro studies reported in the journal Molecules revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Research published in MDPI explored the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that the compound reduced levels of inflammatory markers and oxidative stress, suggesting a protective role against neurodegeneration .

Summary of Biological Activities

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Troubleshooting Framework :

- Assay Reproducibility : Validate protocols across labs (e.g., ATP-based cell viability vs. apoptosis markers).

- Batch Variability : Compare COA data (e.g., purity, stereochemistry) from different suppliers .

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., KO models for suspected receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.